molecular formula C11H11NO5 B11482548 4-(6-Nitro-1,3-benzodioxol-5-yl)butan-2-one

4-(6-Nitro-1,3-benzodioxol-5-yl)butan-2-one

Cat. No.: B11482548
M. Wt: 237.21 g/mol
InChI Key: ZEDRNJMTGPWKKD-UHFFFAOYSA-N
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Description

4-(6-Nitro-1,3-benzodioxol-5-yl)butan-2-one is an organic compound characterized by a nitro group attached to a benzodioxole ring, which is further connected to a butanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Nitro-1,3-benzodioxol-5-yl)butan-2-one typically involves the nitration of 1,3-benzodioxole followed by a series of reactions to introduce the butanone moiety. One common method includes:

    Nitration: The nitration of 1,3-benzodioxole is achieved using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to form 6-nitro-1,3-benzodioxole.

    Alkylation: The nitro compound is then subjected to Friedel-Crafts alkylation using butanone in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

4-(6-Nitro-1,3-benzodioxol-5-yl)butan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of 4-(6-amino-1,3-benzodioxol-5-yl)butan-2-one.

    Substitution: Formation of various substituted benzodioxole derivatives.

Scientific Research Applications

4-(6-Nitro-1,3-benzodioxol-5-yl)butan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(6-Nitro-1,3-benzodioxol-5-yl)butan-2-one exerts its effects depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets. The benzodioxole ring can also participate in various biochemical pathways, influencing enzyme activity and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol: Similar structure but with a hydroxyl group instead of a nitro group.

    1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): A designer drug with structural similarities but different pharmacological properties.

Uniqueness

4-(6-Nitro-1,3-benzodioxol-5-yl)butan-2-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other benzodioxole derivatives and makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

4-(6-nitro-1,3-benzodioxol-5-yl)butan-2-one

InChI

InChI=1S/C11H11NO5/c1-7(13)2-3-8-4-10-11(17-6-16-10)5-9(8)12(14)15/h4-5H,2-3,6H2,1H3

InChI Key

ZEDRNJMTGPWKKD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CC2=C(C=C1[N+](=O)[O-])OCO2

Origin of Product

United States

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